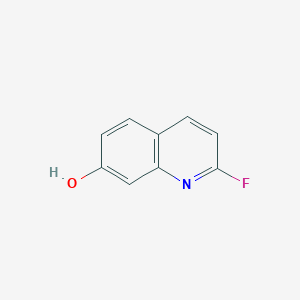

2-氟喹啉-7-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Fluoroquinolin-7-ol is a chemical compound that belongs to the class of quinolone derivatives. It has been widely used in various scientific research applications due to its unique properties and potential applications.

科学研究应用

成像剂和诊断应用

一项研究讨论了新型囊泡单胺转运蛋白 2 (VMAT2) 成像剂的开发和使用,这可能促进其在神经影像学中的未来临床应用。该化合物由于其特定的特性,可能对神经系统疾病的诊断和理解具有影响 (Lin 等人,2010 年)。

抗癌化合物的合成

对 7-氟喹唑啉-2,4-二醇(一种小分子抗癌药物的重要中间体)的合成研究揭示了一种快速合成方法,该方法可能导致开发新的抗癌剂 (周等人,2019 年)。

基于荧光的传感器

一项针对水中的 Cu2+ 的基于香豆素的化学剂量计的研究证明了氟喹啉在开发用于金属离子的灵敏且选择性的探针方面的潜力,这对于环境监测和生物学研究至关重要 (周等人,2011 年)。

抗菌研究

对新型抗菌化合物的研究表明氟喹啉的重要性,特别是在对抗耐药菌株的背景下。这些化合物的结构修饰旨在提高其抗菌功效并克服耐药机制 (仓本等人,2003 年)。

抗分枝杆菌活性

开发对结核分枝杆菌(包括多重耐药菌株)具有有效抗分枝杆菌活性的新型氟喹啉突出了这些化合物在治疗结核病和相关感染方面的治疗潜力 (森蒂尔库马尔等人,2009 年)。

作用机制

Target of Action

The primary targets of 2-Fluoroquinolin-7-ol are the bacterial enzymes DNA gyrase and topoisomerase IV . Both of these enzymes are essential for bacterial DNA replication .

Mode of Action

2-Fluoroquinolin-7-ol interacts with its targets, DNA gyrase and topoisomerase IV, by forming complexes with these enzymes and DNA . These complexes block the movement of the DNA-replication fork, thereby inhibiting DNA replication .

Biochemical Pathways

The action of 2-Fluoroquinolin-7-ol on DNA gyrase and topoisomerase IV affects the DNA replication pathway in bacteria . By inhibiting these enzymes, 2-Fluoroquinolin-7-ol prevents the bacteria from replicating their DNA, which is a crucial step in bacterial growth and reproduction .

Pharmacokinetics

Fluoroquinolones, a class of compounds to which 2-fluoroquinolin-7-ol belongs, are known for their high oral bioavailability and large volume of distribution . These properties suggest that 2-Fluoroquinolin-7-ol could also have good bioavailability, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of 2-Fluoroquinolin-7-ol’s action primarily involve the inhibition of bacterial DNA replication . By blocking the activity of DNA gyrase and topoisomerase IV, 2-Fluoroquinolin-7-ol prevents the bacteria from replicating their DNA, leading to a halt in bacterial growth and reproduction .

Action Environment

The action, efficacy, and stability of 2-Fluoroquinolin-7-ol could potentially be influenced by various environmental factors. It’s important to note that the efficacy of fluoroquinolones can be affected by bacterial resistance mechanisms, such as the overexpression of efflux pumps

安全和危害

属性

IUPAC Name |

2-fluoroquinolin-7-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-9-4-2-6-1-3-7(12)5-8(6)11-9/h1-5,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSHNXNIGOYZFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoroquinolin-7-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol;hydrochloride](/img/structure/B2513573.png)

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-[(2,4-dichloropyridin-3-yl)sulfonyl]piperazine](/img/structure/B2513576.png)

![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2513577.png)

![5-methyl-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2513578.png)

![N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide](/img/structure/B2513581.png)

![3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2513589.png)

![Ethyl 4-((3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate](/img/structure/B2513594.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2513595.png)